S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H23NO4S2 and a molecular weight of 333.47 g/mol . This compound is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate typically involves the reaction of 2-((5-(p-Methoxyphenyl)pentyl)amino)ethanethiol with thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the thiosulfate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and various substituted aminoethyl compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiosulfate esters and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to oxidative stress and cellular signaling, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: This compound has a similar structure but with a different alkyl chain length.
2-[5-(p-Methoxyphenyl)pentyl]aminoethanethiol sulfate: Another closely related compound with similar chemical properties.
Uniqueness
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiosulfate ester linkage and methoxyphenyl group contribute to its versatility in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
21224-61-3 |
---|---|
Molekularformel |
C14H23NO4S2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
1-methoxy-4-[5-(2-sulfosulfanylethylamino)pentyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-3-2-4-10-15-11-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
SIUJAKUGWXJHSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.